molecular formula C11H13N3O2 B008768 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide CAS No. 101544-49-4

5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide

Cat. No. B008768
M. Wt: 219.24 g/mol
InChI Key: GHZFFYJKVKWIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide, also known as 5-HTP, is an amino acid that is naturally produced by the body from the essential amino acid tryptophan. It is a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In recent years, 5-HTP has gained attention for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders.

Mechanism Of Action

5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide can help to alleviate symptoms of depression, anxiety, and insomnia.

Biochemical And Physiological Effects

In addition to its effects on mood and sleep, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce appetite and promote weight loss, possibly through its effects on serotonin levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating a variety of conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively safe and easy to work with. One limitation is that it can be difficult to control the levels of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in the body, as it is rapidly converted to serotonin.

Future Directions

There are a number of potential future directions for research on 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in treating fibromyalgia, as it has been shown to reduce pain and improve sleep quality in patients with this condition. Additionally, there is ongoing research into the use of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in treating obesity, as it has been shown to reduce appetite and promote weight loss.

Scientific Research Applications

5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been studied extensively for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, insomnia, and migraine headaches. It has also been studied for its potential use in treating Parkinson's disease, fibromyalgia, and obesity.

properties

CAS RN

101544-49-4

Product Name

5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(2-amino-1-hydroxyethyl)-1H-indole-7-carboxamide

InChI

InChI=1S/C11H13N3O2/c12-5-9(15)7-3-6-1-2-14-10(6)8(4-7)11(13)16/h1-4,9,14-15H,5,12H2,(H2,13,16)

InChI Key

GHZFFYJKVKWIPM-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N

synonyms

5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide
AY 30191
AY-30191

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-[2-(dibenzylamino)-1-hydroxyethyl]-indole-7-carboxamide (119.7 mg, 0.3 mmol, described above) was hydrogenated for 28 hours at atmospheric pressure and room temperature in dry methanol (12.0 mL) containing 10% palladium on carbon. The mixture was filtered and the filtrate was evaporated. Crystallization from an ethyl acetate-diethyl ether mixture gave 5-(2-amino-1-hydroxyethyl)indole-7-carboxamide: mp 88°-90° C.; and NMR (DMSO-d6)δ 2.70 (d, 2H), 2.80-3.60 (br s, 5H), 4.50 (t, 1H), 6.40 (m, 1H), 7.00-7.70 (m, 3H) and 10.75 (br s, 1H).
Name
5-[2-(dibenzylamino)-1-hydroxyethyl]-indole-7-carboxamide
Quantity
119.7 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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